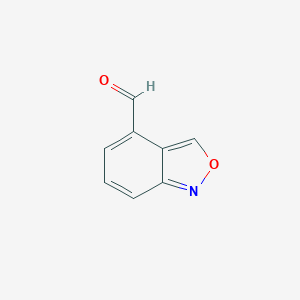

2,1-Benzoxazole-4-carbaldehyde

描述

2,1-Benzoxazole-4-carbaldehyde is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with an aldehyde functional group at the fourth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzoxazole-4-carbaldehyde typically involves the cyclization of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. One common method includes the use of 2-aminophenol and 4-formylbenzoic acid in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance yield and efficiency. Catalysts such as metal oxides or ionic liquids are used to accelerate the reaction. The process is optimized to minimize by-products and ensure high purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2,1-Benzoxazole-4-carboxylic acid.

Reduction: 2,1-Benzoxazole-4-methanol.

Substitution: 4-bromo-2,1-benzoxazole.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial and Antifungal Activities : Research has indicated that 2,1-benzoxazole derivatives exhibit significant antimicrobial properties. The aldehyde group can interact with cellular proteins, potentially leading to enzyme inhibition and disruption of microbial processes.

- Anticancer Properties : Studies have explored its potential as an anticancer agent. The compound's ability to form covalent bonds with nucleophilic sites on proteins may inhibit cancer cell proliferation .

2. Organic Synthesis

- Building Block for Complex Molecules : 2,1-Benzoxazole-4-carbaldehyde serves as a crucial intermediate in synthesizing various heterocyclic compounds and pharmaceuticals. It is often used in the synthesis of benzoxazole derivatives through condensation reactions with 2-aminophenols and various aldehydes .

- Catalytic Reactions : Recent advancements include using magnetic ionic liquids as catalysts for synthesizing benzoxazoles under green conditions (solvent-free and mild temperatures), which enhances yield and reduces environmental impact .

3. Material Science

- Dyes and Pigments : The compound is utilized in producing dyes and pigments due to its stability and reactivity. Its derivatives can exhibit vibrant colors suitable for various industrial applications.

Synthetic Methods

The synthesis of this compound can be achieved through several methods:

- Cyclization of 2-Aminophenol : A common method involves cyclizing 2-aminophenol with an appropriate aldehyde under acidic conditions. This process typically requires reflux to facilitate the reaction.

- Green Synthesis Approaches : Recent studies highlight the use of recyclable catalysts like magnetic ionic liquids or nanomaterials to enhance reaction efficiency while minimizing environmental impact .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Green Synthesis Methodology

Research demonstrated a successful green synthesis method using imidazolium chlorozincate ionic liquid supported on Fe3O4 nanoparticles. This method yielded high conversions (up to 90%) while being environmentally friendly by producing only water as a byproduct .

作用机制

The mechanism of action of 2,1-Benzoxazole-4-carbaldehyde in biological systems involves its interaction with cellular proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .

相似化合物的比较

2,1-Benzoxazole: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.

2,1-Benzothiazole-4-carbaldehyde: Contains a sulfur atom instead of oxygen, which can alter its chemical and biological properties.

2,1-Benzimidazole-4-carbaldehyde: Contains a nitrogen atom, providing different reactivity and potential biological activities.

Uniqueness: 2,1-Benzoxazole-4-carbaldehyde is unique due to the presence of both the benzoxazole ring and the reactive aldehyde group. This combination allows for a wide range of chemical modifications and applications in various fields .

生物活性

2,1-Benzoxazole-4-carbaldehyde is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzoxazole ring system with an aldehyde functional group. The presence of the benzoxazole moiety is significant as it serves as a pharmacophore in various bioactive compounds. The aldehyde group enhances its reactivity, allowing for interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with cellular proteins and enzymes. The aldehyde group can participate in nucleophilic addition reactions with amino acids in proteins, potentially leading to enzyme inhibition or modulation of protein function. This mechanism is crucial for its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

- Candida Species : Research indicates that derivatives of benzoxazole, including this compound, show potent antifungal activity against Candida albicans. The minimal inhibitory concentration (MIC) values for certain derivatives were reported as low as 16 µg/mL, indicating strong antifungal efficacy .

- Bacterial Strains : The compound has also been evaluated against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting potential for development as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 5d | Candida albicans | 16 | Antifungal |

| 21 | E. coli | 25 | Antibacterial |

| 18 | S. aureus | 20 | Antibacterial |

Anticancer Activity

This compound derivatives have shown promising anticancer properties in various studies. These compounds have been linked to inducing apoptosis in cancer cells and inhibiting cell proliferation.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at the S-phase in cancer cells while showing minimal induction of apoptosis compared to controls .

- Cytotoxicity : The cytotoxic effects of benzoxazole derivatives were evaluated on different cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. Results indicated selective toxicity towards cancer cells over normal cells .

Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines

| Cell Line | Compound Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| MCF-7 | 5d | 15 | >10 |

| A549 | 21 | 20 | >8 |

| HepG2 | 18 | 12 | >12 |

Case Studies and Research Findings

- In Vitro Studies : A study conducted on the antifungal activity of benzoxazoles showed that specific derivatives not only inhibited fungal growth but also affected mitochondrial respiration in Candida species . This suggests a multifaceted mechanism involving both membrane disruption and metabolic interference.

- Molecular Docking Studies : Computational studies have indicated that benzoxazole derivatives exhibit favorable binding affinities to key biological targets involved in cancer proliferation pathways. These findings correlate well with their observed biological activities .

- Safety Profile : Importantly, benzoxazole derivatives have been reported to be relatively safe for mammalian cells, which is a critical consideration for therapeutic applications .

属性

IUPAC Name |

2,1-benzoxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-2-1-3-8-7(6)5-11-9-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABPRUYGJBZYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NOC=C2C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555880 | |

| Record name | 2,1-Benzoxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107096-56-0 | |

| Record name | 2,1-Benzoxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。